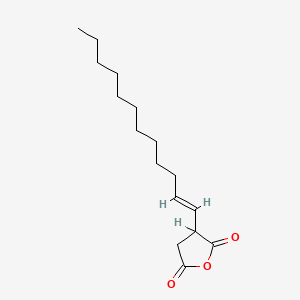

ドデセニルコハク酸無水物

概要

説明

Dodecenylsuccinic anhydride, also known as DDSA, is a long-chained aliphatic anhydride . It is used as a catalyst and organic acid anhydride-based hardener in the electrical industry . DDSA is also used as a curing agent for polymers and additives in polymer production .

Synthesis Analysis

The synthesis process of DDSA involves mixing polyisobutylene and maleic anhydride according to a certain molar ratio, and placing them in a reactor . A catalyst and an initiator are added into the reactor, and the pH value of the reaction system is adjusted . The temperature of the reaction system is adjusted, and a reaction is carried out for a period of time at high temperature . After the reaction is finished, a product is obtained by distillation under a certain pressure, followed by cooling for a period of time .Molecular Structure Analysis

DDSA has a chemical formula of C16H26O3 . Its molecular weight is 266.38 . The IUPAC Standard InChI is InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3/b11-10+ .Chemical Reactions Analysis

DDSA is widely reported as a curing agent for polymers and additives in polymer production . The curing by polymerization with epoxy mixtures is reported to improve flexibility due to the presence of the 12-carbon chain .Physical And Chemical Properties Analysis

DDSA is a slightly viscous liquid . It has a refractive index of n20/D 1.479 (lit.) , a boiling point of 150 °C/3 mmHg (lit.) , and a density of 1.005 g/mL at 25 °C (lit.) .科学的研究の応用

乳化特性

ドデセニルコハク酸無水物 (DDSA) は、パルプおよびバイオマス処理産業からの副産物であるグルクロノキシランを化学的に修飾して、新規乳化剤を製造するために使用されてきました . DDSA–グルクロノキシランエマルションは、グルクロノキシランエマルションに比べて、はるかに小さな液滴サイズ、低いゼータ電位、高い乳化活性、および優れたエマルション安定性を示しました .

安定剤

DDSA は、ピッカリングエマルションを安定化するために使用できます . フッ化ナトリウムでモンモリロナイトナノ粒子を修飾すると、DDSA と水性分散液間の界面張力が低下することがわかりました。これは、安定性が向上し、液滴サイズが小さく、加水分解耐性が向上した DDSA-in-water エマルションの調製に役立ちます .

両親媒性キトサンの合成

DDSA は、両親媒性 N - [ (2´- (ドデク-2´-エン-10-イル)スクシノイル]キトサンの合成に使用できます . この化合物は、ドラッグデリバリーシステム、組織工学、およびその他のバイオメディカル分野で潜在的な用途があります。

サゴデンプンの化学修飾

DDSA は、サゴデンプンのエステル化に使用できます . この修飾により、サゴデンプンの特性を改善し、さまざまな産業用途に適したものになります。

DDSA アラビアガム誘導体の調製

DDSA は、アラビアガムの化学修飾に使用できます . DDSA アラビアガム誘導体は、食品業界で増粘剤、安定剤、または乳化剤として潜在的な用途があります。

作用機序

Target of Action

Dodecenylsuccinic anhydride (DDSA) is a long-chained aliphatic anhydride . It primarily targets polysaccharide components of various substrates, such as starch and chitosan , due to its ability to undergo esterification, amidation, and ring-opening reactions .

Mode of Action

DDSA interacts with its targets through chemical reactions. Specifically, the anhydride group in DDSA reacts with the hydroxyl groups in polysaccharides, leading to the formation of ester bonds . This interaction modifies the polysaccharide structure, enhancing its hydrophobicity .

Biochemical Pathways

The primary biochemical pathway affected by DDSA involves the modification of polysaccharides. The esterification of polysaccharides by DDSA leads to the formation of hydrophobic domains, which can encapsulate and retain hydrophobic drugs . This process is crucial in the synthesis of hydrogels for drug delivery .

Pharmacokinetics

Its application in drug delivery systems suggests that its bioavailability and pharmacokinetics can be influenced by the properties of the encapsulated drug and the polysaccharide matrix .

Result of Action

The molecular effect of DDSA’s action is the modification of polysaccharide structures, resulting in the formation of hydrophobic domains . On a cellular level, this can enhance the delivery and retention of hydrophobic drugs, potentially improving the efficacy of drug therapies .

Action Environment

The action of DDSA can be influenced by environmental factors. For instance, the pH and particle concentration of the aqueous solution can affect the stability of DDSA emulsions . Furthermore, DDSA shows good dispersion stability in both nonpolar and polar base oils, suggesting its versatility in different environments .

Safety and Hazards

生化学分析

Biochemical Properties

Dodecenylsuccinic anhydride can undergo esterification, amidation, and ring-opening reactions . It is used as a surface modifier to further modify amino-functionalized silica nanoparticles . The modified nanoparticles showed good dispersion stability in both nonpolar and polar base oils .

Cellular Effects

Dodecenylsuccinic anhydride has been used to modify collagen hydrogels to fabricate skin wound dressings . It has also been used to synthesize modified chitosan hydrogels useful for the sustained local delivery of drugs . This modification enhances the hydrophobicity of chitosan, allowing it to better encapsulate and retain hydrophobic drugs .

Molecular Mechanism

The molecular mechanism of Dodecenylsuccinic anhydride involves its interaction with other molecules through esterification, amidation, and ring-opening reactions . It can react with water to form dodecenylsuccinic acid .

Temporal Effects in Laboratory Settings

The shelf life of Dodecenylsuccinic anhydride is achieved kinetically, in most cases via the addition of surfactants such as cationic starch or a synthetic polymer . Salt in the Dodecenylsuccinic anhydride emulsification process restrained the hydrolytic action of Dodecenylsuccinic anhydride effectively and sustained the sizing performance of Dodecenylsuccinic anhydride even 5 hours after the emulsion preparation .

Metabolic Pathways

Dodecenylsuccinic anhydride is involved in the esterification, amidation, and ring-opening reactions

Transport and Distribution

It is known that the modification of montmorillonite nanoparticle with sodium fluoride decreases the interfacial tension between Dodecenylsuccinic anhydride and aqueous dispersion, which benefits the preparation of Dodecenylsuccinic anhydride-in-water emulsions with enhanced stability, small droplet size, and improved hydrolysis resistance .

特性

IUPAC Name |

3-[(E)-dodec-1-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRNUXJQQFPNMN-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893538 | |

| Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light-yellow viscous liquid; [Hawley] Solid; mp = 30 deg C; [IUCLID] Clear, very deep yellow viscous liquid; [MSDSonline] | |

| Record name | Dodecenylsuccinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

LIGHT-YELLOW, CLEAR, VISCOUS OIL; BP= 180-182 °C @ 5 MM HG; DENSITY= 1.002 @ 75 °C; FLASH POINT= 352 °F OC; VISCOSITY 400 CENTIPOISES @ 20 °C, 15.5 CENTIPOISES @ 70 °C /BRANCHED CHAIN/ | |

| Record name | DODECENYLSUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

25377-73-5, 119295-58-8 | |

| Record name | Dodecenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(dodecen-1-yl)dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecenylsuccinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-FURANDIONE, 3-(1-DODECENYL)DIHYDRO-, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALQ23WB445 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECENYLSUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

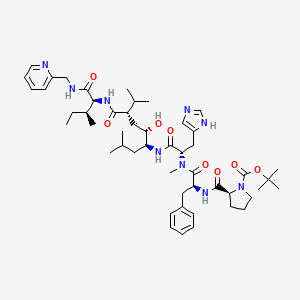

Synthesis routes and methods

Procedure details

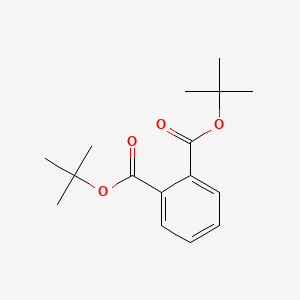

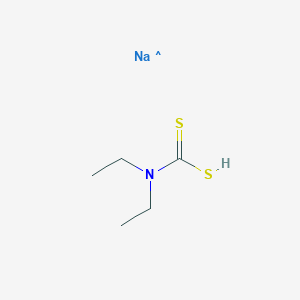

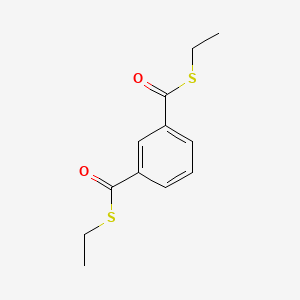

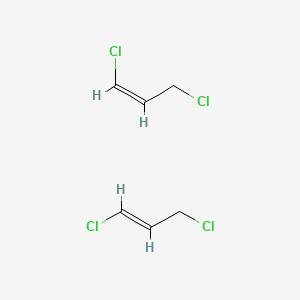

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。